molecular formula C26H18F3N3O2S B2772127 (2Z)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide CAS No. 314251-66-6

(2Z)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide

Cat. No.: B2772127
CAS No.: 314251-66-6
M. Wt: 493.5
InChI Key: GZSWNTCPWMQOJL-UYRXBGFRSA-N
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Description

The compound is an organic molecule with multiple functional groups, including a cyano group (-CN), an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a furan ring (a five-membered ring containing oxygen). These functional groups could potentially give the compound various chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and furan rings suggests that the compound may have aromatic properties, which could affect its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the cyano group might undergo reactions like reduction to form a primary amine, or hydrolysis to form a carboxylic acid .

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals involved in various synthetic and chemical processes. For instance, Kumar et al. (2013) describe a method for synthesizing thiazoles, which are structurally similar to the compound , using chemoselective thionation-cyclization of highly functionalized enamides (Kumar, Parameshwarappa, & Ila, 2013). This highlights the compound's relevance in the synthesis of complex organic structures.

Anticancer Research

In the realm of medicinal chemistry, derivatives of thiazole, which are structurally related to the compound , have shown promise in anticancer research. Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides, demonstrating moderate to excellent anticancer activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). These findings suggest potential applications in designing new anticancer drugs.

Antioxidant Properties

Compounds structurally related to (2Z)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide have been investigated for their antioxidant properties. Cabrera-Pérez et al. (2016) evaluated benzothiazole derivatives, finding that they exhibit significant scavenging activity, which is crucial in managing oxidative stress-related diseases (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).

Material Science Applications

In material science, related compounds have been used in the synthesis of polymers with specific properties. Yu et al. (2009) synthesized a series of polyamides with phthalazinone moiety and terminal cyano groups, showing potential for use in heat-resistant materials (Yu, Wang, Liu, Lin, & Jian, 2009).

Herbicidal Activity

Research into similar cyano-substituted compounds has also explored their herbicidal properties. Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating significant herbicidal activities, suggesting potential agricultural applications (Wang, Li, Li, & Huang, 2004).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

(Z)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O2S/c1-16-5-7-17(8-6-16)11-22-15-31-25(35-22)32-24(33)19(14-30)13-21-9-10-23(34-21)18-3-2-4-20(12-18)26(27,28)29/h2-10,12-13,15H,11H2,1H3,(H,31,32,33)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSWNTCPWMQOJL-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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